
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C25H32N4O5 and its molecular weight is 468.554. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Novel Synthesis Methods : A novel synthetic approach for the creation of oxalamides, including N1-(2,4-dimethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide, has been developed. This method involves a one-pot synthesis technique that simplifies and increases the yield of oxalamide compounds (Mamedov et al., 2016).
Catalytic Applications : This compound has been utilized in the development of ligands for copper-catalyzed coupling reactions, demonstrating its potential in enhancing chemical synthesis processes (Chen et al., 2023).
Crystal Structure Analysis : The detailed crystal structure analysis of related compounds, such as dimethomorph which contains a morpholine ring similar to this compound, offers insights into molecular configurations and interactions, aiding in the understanding of its chemical properties (Kang et al., 2015).
Molecular Interaction Studies
Binding and Activity Investigations : Studies on similar compounds have been conducted to understand their molecular interactions, binding activities, and receptor engagements. For instance, investigations into the interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with cannabinoid receptors provide valuable insights into the pharmacological potential and receptor binding characteristics of this compound (Shim et al., 2002).
Receptor Antagonism Research : Research into receptor antagonism has been conducted using structurally similar compounds, shedding light on the potential receptor-targeted activities of this compound. These studies have implications for understanding its role in modulating physiological processes such as sleep, stress, and arousal (Dugovic et al., 2009).
Metabolism and Pharmacokinetics Studies : The metabolism of structurally related compounds, such as HM-30181, has been studied in animal models. This research provides insights into how this compound might be metabolized and its pharmacokinetic properties (Paek et al., 2006).
Computational Chemistry Applications : Computational studies, such as 7Li NMR spectroscopy and molecular modeling, have been conducted on compounds with morpholine groups, which are similar to this compound. These studies provide valuable information on the chemical behavior and potential applications of this compound in various fields (Rezaeivala et al., 2021).
Eigenschaften
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O5/c1-28-9-8-18-14-17(4-7-21(18)28)22(29-10-12-34-13-11-29)16-26-24(30)25(31)27-20-6-5-19(32-2)15-23(20)33-3/h4-7,14-15,22H,8-13,16H2,1-3H3,(H,26,30)(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVPFPGLYYRFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-isopropyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2466172.png)
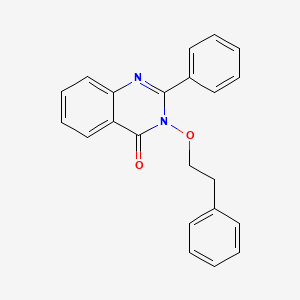
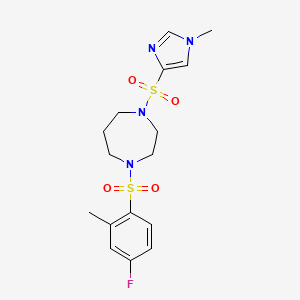
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2466175.png)
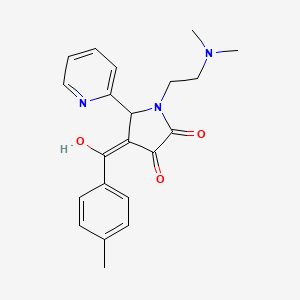
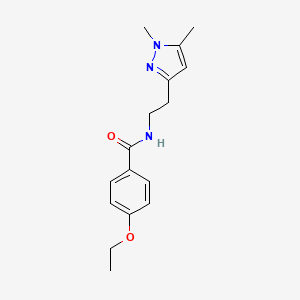
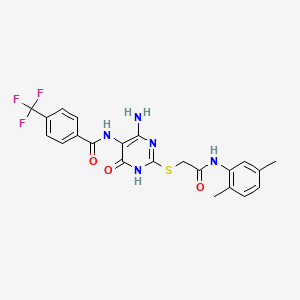
![N-[1-[2-Oxo-2-(propan-2-ylamino)ethyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2466180.png)
![3-methoxy-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2466181.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2466188.png)


![3,5-Difluoro-4-[(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2466192.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2466195.png)